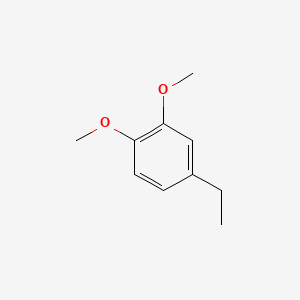

4-Ethyl-1,2-dimethoxybenzene

Descripción

Overview of Dimethoxybenzene Derivatives in Chemical Literature

Dimethoxybenzene derivatives represent a class of organic compounds that are the subject of considerable interest in various fields of chemical research. These aromatic compounds, characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups, serve as versatile building blocks and intermediates in organic synthesis. researchgate.net Their utility is demonstrated in the production of pharmaceuticals, fragrances, and polymers. researchgate.netgoogle.com In medicinal chemistry, for instance, the dimethoxybenzene scaffold is integral to the synthesis of complex molecules, such as the heart medication ivabradine. google.com

The electronic and structural properties of these derivatives make them valuable in creating diverse chemical libraries for drug discovery. google.com Researchers have investigated their potential in developing new therapeutic agents, including potent antiviral compounds. nih.gov Studies have explored the synthesis of numerous analogues to establish structure-activity relationships, highlighting the importance of the dimethoxybenzene moiety for biological activity. nih.gov Furthermore, their applications extend to being used as analytical reagents in various chemical assays and spectroscopic techniques. researchgate.net

Historical Context of Research on Substituted Benzene Ethers

The study of substituted benzene ethers is fundamentally linked to the historical development of aromatic chemistry. A pivotal moment in this history was the elucidation of the structure of benzene itself. In 1825, Michael Faraday first isolated benzene, and its molecular formula, C₆H₆, was determined in 1834. iptsalipur.org The cyclic, resonant structure of benzene, famously proposed by August Kekulé in 1865, was a crucial breakthrough that explained its unusual stability and reactivity compared to other unsaturated hydrocarbons. iptsalipur.orgschoolwires.net

Understanding the reactions of benzene, particularly electrophilic aromatic substitution, became a cornerstone of organic chemistry. iptsalipur.orgschoolwires.net This reaction mechanism explains how a hydrogen atom on the aromatic ring can be replaced by various functional groups, including those that lead to the formation of benzene ethers. The synthesis of these ethers, often achieved through methods like the Williamson ether synthesis, has been a long-standing practice in organic chemistry laboratories. acs.org A significant and persistent challenge for chemists has been controlling the position of incoming substituents on the benzene ring, overcoming the natural ortho- and para-directing effects of activating groups like ethers to achieve meta-substitution, a topic that continues to drive research. rsc.org

Significance of 4-Ethyl-1,2-dimethoxybenzene in Contemporary Chemical and Biological Studies

This compound (also known as 4-ethylveratrole) is an aromatic compound that has recently gained attention for its specific biological activities. targetmol.com It belongs to the class of dimethoxybenzenes, which are organic aromatic compounds containing a benzene ring with two methoxy groups. foodb.ca While it has been detected in foods like coffee and various teas, its primary significance in contemporary research stems from its properties as a bioactive natural product. targetmol.comfoodb.ca

Recent studies have identified this compound as a volatile organic compound (VOC) produced by the soil bacterium Streptomyces albidoflavus. targetmol.comresearchgate.net This compound has demonstrated potent, broad-spectrum antifungal activity. targetmol.com A significant focus of this research has been its effectiveness against Colletotrichum gloeosporioides, the fungal pathogen responsible for anthracnose disease in citrus and other crops. targetmol.comresearchgate.net Research published in 2024 and 2025 has begun to unravel its inhibitory mechanism, revealing that this compound downregulates the expression of a subtilase gene, Cg043, in the fungus. acs.org This gene has been identified as a key molecular target, and its product, Cg043, is a secreted protein that plays a role in the fungus's pathogenicity. acs.org These findings highlight the compound's potential as a lead for developing sustainable agricultural fungicides. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5888-51-7 | nih.govnist.gov |

| Molecular Formula | C₁₀H₁₄O₂ | nih.govnist.gov |

| Molecular Weight | 166.22 g/mol | targetmol.comnih.gov |

| logP (Octanol/Water) | 2.62 - 3.16 | foodb.ca |

| Polar Surface Area | 18.46 Ų | foodb.ca |

| Rotatable Bond Count | 3 | foodb.ca |

| Hydrogen Bond Acceptor Count | 2 | foodb.ca |

| Hydrogen Bond Donor Count | 0 | foodb.ca |

Table 2: Research Findings on the Biological Activity of this compound

| Research Focus | Organism(s) | Key Finding | Reference |

| Antifungal Activity | Streptomyces albidoflavus strain ML27 | Identified as a volatile organic compound (VOC) produced by the strain. | targetmol.com |

| Disease Control | Colletotrichum gloeosporioides (Citrus Anthracnose) | Exhibited an 86.67% control efficacy against citrus anthracnose. | targetmol.com |

| Mechanism of Action | Colletotrichum gloeosporioides | Downregulates the subtilase gene Cg043, a key molecular target for its antifungal effect. | acs.org |

| Target Identification | Colletotrichum gloeosporioides | Knockout mutants of the Cg043 gene showed significantly reduced sensitivity to the compound. | acs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBQMYHKOREVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207581 | |

| Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-51-7 | |

| Record name | 4-Ethyl-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-1,2-dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Ethyl 1,2 Dimethoxybenzene

Established Reaction Pathways

The traditional synthesis of 4-Ethyl-1,2-dimethoxybenzene primarily relies on well-understood reaction mechanisms, including electrophilic aromatic substitution and catalytic processes.

Electrophilic Aromatic Substitution via Alkylation

A cornerstone of aromatic chemistry, electrophilic aromatic substitution (EAS) provides a direct method for introducing an ethyl group onto the 1,2-dimethoxybenzene (B1683551) (veratrole) ring. wikipedia.org This class of reactions involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. umkc.edu

The reaction of 1,2-dimethoxybenzene with ethyl halides, such as ethyl bromide or ethyl chloride, in the presence of a Lewis acid catalyst, is a common method for synthesizing this compound. The Lewis acid, for instance, aluminum chloride (AlCl₃), activates the ethyl halide to generate a more potent electrophile, the ethyl cation or a polarized complex. wikipedia.orgumkc.edu The electron-rich dimethoxybenzene ring then attacks this electrophile. The two methoxy (B1213986) groups are ortho, para-directing and activating, meaning they direct the incoming electrophile to the positions ortho and para to themselves and increase the ring's reactivity. umkc.edu Due to steric hindrance from the adjacent methoxy group, the ethyl group predominantly adds to the para position (position 4), yielding the desired product.

| Reactants | Catalyst | Product | Key Considerations |

| 1,2-Dimethoxybenzene, Ethyl Halide | Lewis Acid (e.g., AlCl₃) | This compound | The reaction is typically exothermic and may require cooling to control the reaction rate and prevent side reactions. umkc.edu |

The Friedel-Crafts alkylation, a specific and widely utilized type of electrophilic aromatic substitution, is a key technique for the synthesis of this compound. wikipedia.org Developed by Charles Friedel and James Crafts, this reaction involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst. wikipedia.org The reaction proceeds in three main steps: formation of the electrophile, nucleophilic attack by the aromatic ring, and finally, rearomatization of the ring. umkc.edu

In a typical procedure, 1,2-dimethoxybenzene is treated with an ethylating agent, such as an ethyl halide or ethanol, in the presence of a catalyst like aluminum chloride or sulfuric acid. mercer.eduamherst.edu The catalyst facilitates the generation of an ethyl carbocation, which is then attacked by the electron-rich aromatic ring of 1,2-dimethoxybenzene. The methoxy groups direct the substitution to the para position, leading to the formation of this compound. umkc.edu Computational studies using Density Functional Theory (DFT) have confirmed that the reaction is highly regioselective, favoring the formation of the para-substituted product. scirp.org

| Alkylation Method | Catalyst | Typical Conditions | Yield |

| Ethyl Halide | AlCl₃ | Inert solvent, controlled temperature | Moderate to High |

| Ethanol | H₂SO₄ | Acetic acid as co-solvent, cooling | Variable |

Catalytic Dehydrogenation Approaches

An alternative strategy for synthesizing derivatives of dimethoxybenzene involves catalytic dehydrogenation.

While not a direct synthesis of this compound, the catalytic dehydrogenation of a related compound, 1,2-dimethyl-4-ethylbenzene, to produce 4-ethenyl-1,2-dimethylbenzene (3,4-dimethylstyrene) is a relevant process. This reaction typically employs a platinum-on-alumina (Pt/Al₂O₃) catalyst at elevated temperatures (250–300°C). This transformation highlights the potential of catalytic dehydrogenation to modify alkyl side chains on an aromatic ring. A similar conceptual approach could potentially be applied, though the presence of methoxy groups instead of methyl groups would influence the reaction conditions and catalyst choice.

Advanced Synthetic Strategies

Modern organic synthesis is continually exploring more efficient and selective methods. For the synthesis of substituted dimethoxybenzenes, advanced strategies may include the use of novel catalysts and reaction conditions. For instance, research into the Friedel-Crafts reaction has explored the use of various Lewis acids and the effect of different solvents on regioselectivity. scirp.org Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, are being developed for the synthesis of complex aromatic structures from lignin-derived model compounds, which can produce dimethoxybenzene derivatives. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and several methods are applicable to the synthesis of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org

Key methodologies include:

Negishi Coupling : This reaction couples an organozinc compound with an organic halide. wikipedia.org For the synthesis of this compound, this would involve the reaction of an ethylzinc (B8376479) reagent (e.g., ethylzinc chloride) with a halogenated veratrole, such as 4-bromo-1,2-dimethoxybenzene or 4-iodo-1,2-dimethoxybenzene. Palladium catalysts, like Pd(PPh₃)₄, or nickel catalysts are commonly employed. wikipedia.orgorganic-chemistry.org The reaction offers high functional group tolerance. wikipedia.org

Suzuki Coupling : The Suzuki reaction utilizes an organoboron reagent, such as ethylboronic acid, which couples with the aryl halide in the presence of a palladium catalyst and a base. fishersci.co.uk This method is widely used due to the stability and low toxicity of the boronic acid reagents. fishersci.co.uk

Heck Reaction followed by Hydrogenation : An alternative two-step approach involves first installing a vinyl group, which is then reduced. The Heck reaction can couple 1,2-dimethoxybenzene with a vinyl source like vinyl bromide, though a more common approach is to use an aryl halide (e.g., 4-bromo-1,2-dimethoxybenzene) and couple it with ethylene. iitk.ac.inorganic-chemistry.org The resulting 4-vinyl-1,2-dimethoxybenzene is then hydrogenated to the ethyl group, often using a palladium catalyst on carbon (H₂/Pd-C).

These coupling reactions benefit from the high chemo- and regioselectivity dictated by the position of the halide on the aromatic ring. acs.org

Grignard Reagent-Mediated Synthesis

Grignard reagents are fundamental in organic synthesis for creating C-C bonds. Their application in the synthesis of this compound can be approached in several ways.

Kumada Coupling : This is a direct and efficient method that involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org To synthesize the target compound, ethylmagnesium bromide (EtMgBr) is reacted with 4-bromo- or 4-iodo-1,2-dimethoxybenzene. Nickel catalysts featuring phosphine (B1218219) ligands, such as NiCl₂(dppp), are often effective. This method is advantageous as it uses the Grignard reagent directly, avoiding the need to transmetalate to other organometallic species like organozinc compounds. organic-chemistry.orgnih.gov Large-scale syntheses using Kumada coupling have been reported, demonstrating its industrial potential. nih.govacs.org

Reaction with an Acyl Chloride followed by Reduction : A classic, though indirect, use of Grignard chemistry involves reaction with an acyl chloride. However, for creating an ethylarene, a more standard approach is Friedel-Crafts acylation followed by reduction (see section 2.2.3). A Grignard-based alternative could involve the reaction of 3,4-dimethoxybenzoyl chloride with an organocadmium reagent prepared from a Grignard reagent, or a two-step Grignard addition to an ester. For instance, reacting methyl 3,4-dimethoxybenzoate with excess ethylmagnesium bromide would lead to a tertiary alcohol, which would then require further steps to be converted to the target molecule. Due to the multiple steps and potential for side reactions, direct cross-coupling is generally preferred.

The preparation of the Grignard reagent itself requires anhydrous conditions, typically in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), by reacting an organic halide with magnesium metal. libretexts.org

Electrophilic Aromatic Substitution with Vinyl Halides

The most established and industrially scalable method that falls under the broad category of electrophilic aromatic substitution (EAS) for synthesizing this compound is a two-step sequence: Friedel-Crafts acylation followed by reduction of the resulting ketone. While the section heading specifies "vinyl halides," a direct Friedel-Crafts reaction with such reagents is not a standard procedure for this target. The acylation-reduction pathway is the conventional EAS route.

Step 1: Friedel-Crafts Acylation : In this step, 1,2-dimethoxybenzene (veratrole) is acylated using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride. researchgate.netwikipedia.org A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required in stoichiometric amounts because it complexes with the product ketone. wikipedia.orglscollege.ac.in The reaction exhibits high regioselectivity. The two electron-donating methoxy groups are activating and ortho-, para-directing. The attack occurs preferentially at the C-4 position, which is para to one methoxy group and ortho to the other, leading to the formation of 3,4-dimethoxyacetophenone with high selectivity and yield. acs.orgrsc.orgacs.org

Step 2: Ketone Reduction : The carbonyl group of the 3,4-dimethoxyacetophenone intermediate is then reduced to a methylene (B1212753) (–CH₂–) group. Two primary methods are used for this transformation:

Wolff-Kishner Reduction : This method involves heating the ketone with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. wikipedia.orgnumberanalytics.com The reaction proceeds by forming a hydrazone intermediate, which then eliminates nitrogen gas under basic conditions to yield the alkane. wikipedia.org

Clemmensen Reduction : This reaction reduces the ketone using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). orgsyn.orglibretexts.org It is effective for aryl ketones but is unsuitable for substrates that are sensitive to strong acids. organic-chemistry.org

This two-step sequence is a robust and widely used method for preparing alkylbenzenes from arenes. wikipedia.org

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to this compound depends on factors such as desired yield, cost, scale, and available starting materials.

Yield Optimization and Reaction Efficiency

| Synthetic Route | Typical Reagents | Typical Yield | Reaction Conditions |

| Friedel-Crafts Acylation + Reduction | 1. Veratrole, AcCl, AlCl₃ 2. Hydrazine, KOH | >80% (overall) | 1. 0-25°C 2. High Temp (>180°C) |

| Kumada Coupling | 4-Bromo-1,2-dimethoxybenzene, EtMgBr, Ni or Pd catalyst | 70-95% | Room temp to 80°C |

| Negishi Coupling | 4-Bromo-1,2-dimethoxybenzene, EtZnCl, Pd catalyst | 75-90% | Room temp to 60°C |

| Suzuki Coupling | 4-Bromo-1,2-dimethoxybenzene, Ethylboronic acid, Pd catalyst, Base | 70-90% | 80-110°C |

Transition metal-catalyzed coupling reactions also demonstrate good to excellent yields. The efficiency can be highly dependent on the choice of catalyst, ligand, and reaction conditions. organic-chemistry.org Modern catalysts allow for high turnover numbers (TONs), reducing the required catalyst loading and improving efficiency. organic-chemistry.org

Scalability Considerations for Laboratory and Industrial Synthesis

Friedel-Crafts Acylation and Reduction : This is often the most industrially viable route. The starting materials (veratrole, acetyl chloride, reducing agents) are readily available and relatively inexpensive. researchgate.net The main drawbacks are the use of stoichiometric amounts of AlCl₃, which generates significant aqueous waste during workup, and the harsh conditions (high temperatures or strong acids/bases) required for the reduction step. wikipedia.orglscollege.ac.in However, these are well-established industrial processes.

Grignard Reagent-Mediated Synthesis (Kumada Coupling) : Grignard reagents are widely used in industrial processes. The Kumada coupling can be a cost-effective cross-coupling method. organic-chemistry.org However, the sensitivity of Grignard reagents to moisture and protic functional groups requires strict control of reaction conditions, which can add complexity on a large scale.

Other Cross-Coupling Reactions (Suzuki, Negishi) : The Suzuki coupling is very popular due to the stability of the boronic acid reagents. However, the cost of palladium catalysts and specialized ligands can be a significant factor for large-scale production. fishersci.co.uk While catalyst loadings have been reduced, catalyst cost and recovery remain important considerations. Organozinc reagents for Negishi coupling can be more reactive but are also sensitive and may require specific preparation protocols. wikipedia.orgnih.gov

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant focus on developing more environmentally benign synthetic routes, and the synthesis of this compound is no exception. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The traditional Friedel-Crafts acylation, while effective, often requires stoichiometric amounts of Lewis acid catalysts like AlCl₃, which generates a large volume of corrosive and hazardous waste during aqueous workup. researchgate.net To address this, significant research has been directed towards the use of solid acid catalysts, which are generally non-corrosive, reusable, and minimize waste. Zeolites, such as H-beta and HY, have been investigated as catalysts for the acylation of veratrole. researchgate.netmdpi-res.com These materials offer advantages such as high activity, selectivity, and the potential for regeneration and reuse. researchgate.netresearchgate.net Studies have also explored the use of other solid acid catalysts, including various metal phosphotungstates and supported 12-tungstophosphoric acid, for the acylation of veratrole under solvent-free conditions, further enhancing the green credentials of the process. chemijournal.com

Another green approach involves the use of metal triflates as water-tolerant Lewis acid catalysts. acs.org These catalysts can be recycled and reused with minimal loss of activity, offering a more sustainable alternative to traditional Lewis acids. acs.org The development of palladium-catalyzed carbonylation of olefins presents a novel and milder alternative to classical Friedel-Crafts acylation for the synthesis of aromatic ketones, potentially reducing the reliance on harsh reagents. acs.org

In the reduction step, while the Clemmensen reduction uses zinc, which is relatively benign, the use of mercury in the amalgam raises environmental concerns. Modifications to the Clemmensen reduction that use activated zinc powder instead of a zinc-mercury amalgam have been developed to mitigate this issue. tcichemicals.com The Wolff-Kishner reduction, although effective, uses hydrazine, which is a toxic and potentially explosive substance. Milder and more practical modifications, such as the Huang-Minlon modification, have been developed to improve the safety and efficiency of this reaction. jk-sci.com

The table below summarizes some of the research findings related to the synthesis of the intermediate, 3,4-dimethoxypropiophenone, highlighting the move towards greener catalytic systems.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Propionyl chloride | Not specified | Not specified | Not specified | masterorganicchemistry.com |

| HY Zeolite | Acetic anhydride | None | 90 | High selectivity | researchgate.net |

| Hβ Zeolite | Acetic anhydride | None | 90 | Good selectivity | researchgate.net |

| UDCaT-5 | Propionic anhydride | None | Not specified | High conversion | researchgate.net |

| Metal Triflates | Benzoic anhydride | Deep Eutectic Solvent | Not specified | Good to excellent | acs.org |

| ZrPW | Acetyl chloride | None | 130 | High | chemijournal.com |

Chemical Reactivity and Mechanistic Studies of 4 Ethyl 1,2 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions

The π-electron system of the benzene (B151609) ring in 4-ethyl-1,2-dimethoxybenzene is highly activated towards electrophilic attack. The combined electron-donating effects of the substituents make the molecule a strong nucleophile, readily participating in reactions that introduce new functional groups onto the ring. fiveable.melibretexts.org

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a canonical electrophilic aromatic substitution reaction. youtube.com For this compound, this is typically achieved using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. fiveable.me The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which is then attacked by the electron-rich benzene ring. youtube.com The powerful directing influence of the methoxy (B1213986) and ethyl groups governs the position of substitution (regioselectivity). Given that all substituents are activating ortho-, para-directors, the incoming nitro group is expected to add at one of the available positions ortho to a methoxy group, namely position 5 or 6. fiveable.melibretexts.org Theoretical studies on the dinitration of related dialkoxybenzenes suggest that the regioselectivity can be influenced by solvent conditions and is driven by the electronic properties of the aromatic radical cation formed during a potential single-electron transfer (SET) mechanism. mdpi.com

Sulfonation: The sulfonation of ethylbenzene (B125841) with sulfuric acid is a known industrial process. nih.gov For this compound, sulfonation involves reacting the compound with a source of sulfur trioxide (SO3), often using concentrated or fuming sulfuric acid. The SO3 acts as the electrophile. Similar to nitration, the reaction is controlled by the activating substituents, leading to the formation of an ethyl-dimethoxybenzenesulfonic acid. A patented process describes the sulfonation of the parent compound, 1,2-dimethoxybenzene (B1683551), with sulfuric acid, which is then further processed, indicating the viability of this reaction on the veratrole skeleton.

Halogenation and Related Substitutions

Halogenation, particularly bromination, of activated aromatic systems is a well-documented transformation. Research on the bromination of 1,2-dimethoxybenzene (veratrole) provides a strong precedent for the reactivity of its 4-ethyl derivative. A greener approach using N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to effectively brominate 1,2-dimethoxybenzene, yielding the 4-bromo product in high yield. wku.edu This highlights the strong para-directing effect of the methoxy group. In the case of this compound, where the para position (C4) is already occupied, bromination would be directed to the remaining activated positions. Another study describes the direct bromination of an ethyl-substituted dimethoxybenzene precursor, suggesting the feasibility of such reactions.

A documented procedure for the bromination of a related ethyl-substituted precursor involves using bromine (Br2) with a dual-catalyst system of FeCl3 and a quaternary ammonium (B1175870) salt in dichloromethane (B109758) at low temperatures.

Table 1: Representative Conditions for Bromination of a Dimethoxybenzene System This table is based on data for related dimethoxybenzene precursors and illustrates typical reaction parameters.

| Reagent/Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 4-bromo-1,2-dimethoxybenzene | 95% | wku.edu |

| Br2 / FeCl3 - Tetrabutylammonium bromide | Dichloromethane | -30°C | 4-(2-bromoethyl)-1,2-dimethoxybenzene | 88% |

Regiochemical Control by Methoxy and Ethyl Groups

The regiochemical outcome of electrophilic aromatic substitution on this compound is a classic example of competing and reinforcing directing effects.

Methoxy Groups (-OCH3): The two methoxy groups at positions 1 and 2 are powerful activating groups. Through the resonance effect, their lone-pair electrons are delocalized into the π-system of the ring, significantly increasing the electron density, especially at the ortho and para positions relative to each methoxy group. libretexts.org

Ethyl Group (-CH2CH3): The ethyl group at position 4 is a moderately activating group that donates electron density primarily through an inductive effect. It also directs incoming electrophiles to its ortho and para positions.

In this compound, the directing effects of the substituents coalesce. The C1 and C2 methoxy groups strongly activate the C4 position (para to C1, ortho to C2) and the C5 position (ortho to C1). The ethyl group at C4 is para to the C1-methoxy group. The most powerful activating groups, the methoxy groups, will dominate the directing effect. libretexts.org Since the highly activated C4 position is blocked by the ethyl group, electrophilic attack is most likely to occur at the remaining open positions activated by the methoxy groups, which are C5 and C6. Theoretical studies on 1,2-dimethoxybenzene confirm that the C4 position is highly favored for electrophilic attack, which rationalizes the formation of the 4-ethyl derivative as a product of Friedel-Crafts alkylation in the first place.

Oxidation and Reduction Pathways

The this compound molecule possesses two main sites for redox reactions: the aromatic ring and the ethyl side chain.

Oxidative Transformations to Carboxylic Acids

The ethyl side chain of this compound can be oxidized to a carboxylic acid group (-COOH). This is a standard transformation for alkylbenzenes in organic synthesis. The reaction is typically carried out using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) in a basic or acidic solution, followed by an acidic workup, or with chromic acid. chemsky-cn.comdoubtnut.comdoubtnut.comquora.com Regardless of the length of the alkyl chain (provided it has a benzylic hydrogen), it is oxidized down to a single carboxyl group attached directly to the ring. quora.com This would convert this compound into 3,4-dimethoxybenzoic acid. While the aromatic ring itself is electron-rich and susceptible to oxidation, the conditions for side-chain oxidation are generally milder than those required for oxidative cleavage of the ring. Derivatives of 1,2-dimethoxybenzene are noted to have oxidation potentials greater than 1.36 V.

Reductive Conversion of Aromatic and Alkyl Moieties

Alkyl Moiety: The ethyl group is a saturated alkyl chain and is therefore not susceptible to reduction under typical chemical conditions.

Aromatic Moiety: The benzene ring, despite its inherent stability due to aromaticity, can be reduced to a cyclohexane (B81311) ring. This process, known as catalytic hydrogenation, requires forcing conditions to overcome the large resonance stabilization energy of the aromatic system. libretexts.orgjove.com The reaction involves treating this compound with hydrogen gas (H2) at high pressures (e.g., up to 100 atm) and elevated temperatures (e.g., 150 °C) in the presence of a highly active metal catalyst. jove.comvedantu.com Catalysts such as nickel, platinum, palladium, or more effectively, rhodium or ruthenium, are used for this purpose. chemistrytalk.orggla.ac.uk The reaction proceeds via the addition of three equivalents of H2 across the double bonds of the ring, resulting in the formation of 4-ethyl-1,2-dimethoxycyclohexane. Due to the stereochemistry of addition on the catalyst surface, a mixture of cis and trans isomers of the substituted cyclohexane product is typically expected. jove.comchemistrytalk.org

Radical Reactions and Polymerization Potential

The potential for this compound to undergo radical reactions and polymerization is largely influenced by the electronic properties of its dimethoxy-substituted aromatic ring and the nature of the ethyl group. The two methoxy groups are electron-donating via resonance, which increases the electron density of the benzene ring, making it susceptible to oxidative processes that can generate radical intermediates.

Studies on analogous compounds, such as 1,4-dimethoxybenzene (B90301) (p-DMOB), provide insight into the likely mechanism of polymerization. Theoretical calculations using Density Functional Theory (DFT) on p-DMOB show that upon oxidation, it can form a radical cation (p-DMOB+•). pku.edu.cn This initial one-electron transfer is a key step. The resulting radical cation is unstable and can subsequently lose a proton from a C-H bond on the benzene ring to form a neutral radical species (p-DMOB•). pku.edu.cn This unstable radical can then copolymerize, leading to the formation of a polymer. pku.edu.cn It is plausible that this compound follows a similar pathway, initiating polymerization through the formation of a radical cation on the electron-rich aromatic ring.

However, the nature of the substituent group is critical. For instance, 4-allyl-1,2-dimethoxybenzene, a related compound, cannot be polymerized through a free-radical route due to the high reactivity of its allylic hydrogens. academie-sciences.fr In contrast, the ethyl group on this compound lacks the π-conjugation seen in an ethenyl (vinyl) group. This difference in electronic structure suggests that this compound would be less reactive in radical polymerization reactions compared to its vinyl-substituted counterparts. The electrochemical polymerization of various dimethoxybenzene isomers and other phenol (B47542) derivatives has been explored, often resulting in the formation of polymer films on electrode surfaces. academie-sciences.frmdpi.com

Reaction Kinetics and Thermodynamic Considerations

DFT calculations on 1,4-dimethoxybenzene (p-DMOB) have quantified the energy changes associated with the steps leading to polymerization. These values provide a model for understanding the thermodynamics of this compound, although the presence of the ethyl group and the different substitution pattern (1,2- vs 1,4-) would alter the exact energetics. The initial oxidation to a radical cation is an endergonic process, requiring a significant energy input. The subsequent proton loss and copolymerization steps are also associated with specific energy variations. pku.edu.cn

| Reaction Step | Description | Energy Variation (B3LYP, kJ·mol⁻¹) | Energy Variation (MP2, kJ·mol⁻¹) |

|---|---|---|---|

| Initial Oxidation | Formation of radical cation (p-DMOB+•) via one-electron transfer. | 701.24 | 728.27 |

| Proton Loss | Formation of a neutral radical (p-DMOB•) through C-H bond breaking. | 1349.78 | 1810.99 |

| Copolymerization | Formation of an insulated polymer from the radical species. | -553.37 | -1331.20 |

The stability of the carbocation formed during certain reactions is a key thermodynamic consideration. Studies on the cleavage of the C-N bond in compounds containing a 3,4-dimethoxybenzyl (DMB) group, which is structurally analogous to the core of this compound, highlight the stability of the in-situ generated carbocation as crucial for the reaction's success. nih.gov This stability is enhanced by the electron-donating methoxy groups. The reaction conditions, such as temperature and solvent, also play a critical role; for example, C-N bond cleavage in some systems was observed to be effective in 1,2-dichloroethane (B1671644) but did not proceed at room temperature. nih.gov

Mechanistic Insights into Carbon-Carbon Bond Formation and Cleavage

Mechanistic studies of related lignin (B12514952) model compounds offer insights into the reactivity of the bonds within this compound. The cleavage of C-O and C-C bonds is particularly relevant for the conversion of biomass-derived molecules.

Research on the hydrogenation of 1,2-dimethoxybenzene using a Ru/C catalyst has shown that C–O bond cleavage under relatively mild conditions does not occur through a direct hydrogenolysis reaction. researchgate.net Instead, the mechanism involves the formation of highly reactive intermediates such as cyclohexadiene- and cyclohexene-based enols and enol ethers. The cleavage then proceeds through elimination and hydrolysis reactions of these intermediates. researchgate.net This pathway, which avoids the direct breaking of the strong aromatic C-O bond, is likely applicable to this compound under similar catalytic hydrogenation conditions.

The formation of carbon-carbon bonds can be envisioned through reactions like Friedel-Crafts alkylation. The electron-rich nature of the dimethoxybenzene ring facilitates electrophilic attack. Mechanistic studies on related reactions show that Lewis acids can catalyze the reaction, with the position of attack being influenced by both steric and electronic effects of the existing substituents.

The cleavage of the C(CO)-C(alkyl) bond has been achieved in other systems through copper-catalyzed reactions, demonstrating a strategy for transforming ketones into amides. science.gov While not directly involving an aromatic ring, this highlights emerging strategies for selective C-C bond cleavage. More relevant is the cleavage of C-N bonds in tertiary sulfonamides containing a 3,4-dimethoxybenzyl (DMB) group. nih.gov Mechanistic experiments suggest that the reaction, catalyzed by Bi(OTf)₃, may proceed through the hidden in-situ generation of triflic acid, which acts as the true catalyst. nih.gov The stability of the DMB carbocation is paramount in this process. This provides a model for potential acid-catalyzed cleavage of a bond attached to the 4-position of the 1,2-dimethoxybenzene ring system.

Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 1,2 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-ethyl-1,2-dimethoxybenzene displays characteristic signals corresponding to the ethyl and methoxy (B1213986) groups, as well as the aromatic protons. The ethyl group gives rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The two methoxy groups (OCH₃) typically appear as sharp singlets. The protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns based on their substitution pattern. The electron-donating nature of the methoxy groups influences the electron density of the benzene (B151609) ring, affecting the chemical shifts of the attached protons. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.2 | Triplet |

| Ethyl -CH₂ | ~2.6 | Quartet |

| Methoxy -OCH₃ | ~3.8 | Singlet |

| Aromatic H | ~6.7 - 6.9 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound will show signals for the two carbons of the ethyl group, the two carbons of the methoxy groups, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the methoxy groups (C-1 and C-2) will be shifted downfield, as will the carbon attached to the ethyl group (C-4).

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Ethyl -CH₃ | ~16 |

| Ethyl -CH₂ | ~29 |

| Methoxy -OCH₃ | ~56 |

| Aromatic C-3 | ~112 |

| Aromatic C-5 | ~111 |

| Aromatic C-6 | ~120 |

| Aromatic C-4 | ~135 |

| Aromatic C-1 | ~148 |

| Aromatic C-2 | ~149 |

Note: Data compiled from publicly available spectral databases. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the triplet of the ethyl's methyl group and the quartet of the methylene group would be observed, confirming their direct connection. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is crucial for determining the molecular weight and deducing structural features.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. nist.gov A prominent fragment is often observed due to the loss of a methyl group from a methoxy substituent, leading to a stable cation. Another characteristic fragmentation is the benzylic cleavage, where the ethyl group is cleaved, resulting in the loss of a methyl radical to form a stable dimethoxybenzyl cation. The fragmentation pattern for 1,2-dimethoxy-4-ethylbenzene includes a significant fragment ion at m/z 151, which corresponds to the dimethoxybenzyl cation. escholarship.orgresearchgate.net

Table 3: Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 136 | [M - C₂H₅]⁺ |

| 121 | [M - CH₃ - CH₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative intensities of these fragments can provide further structural information. Data is based on typical fragmentation patterns for similar compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₀H₁₄O₂, the calculated exact mass can be compared to the experimentally determined value. This high level of accuracy helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The exact mass of this compound is 166.0994 g/mol . nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural components: an ethyl group, two methoxy groups, and a substituted benzene ring.

The primary functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The bonds between the sp²-hybridized carbons of the benzene ring and hydrogen atoms typically absorb in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group (CH₃ and CH₂) show characteristic sharp absorption bands in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in several sharp peaks in the 1625-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-O-C Asymmetric and Symmetric Stretching: The ether linkages of the two methoxy groups produce strong, characteristic absorption bands. The asymmetric C-O-C stretch is typically the most intense and appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹. docbrown.info For veratrole derivatives, these C-O stretches are prominent features. researchgate.net

Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, strong absorptions are expected in the 900-800 cm⁻¹ region.

While a specific, publicly available, fully-interpreted spectrum for this compound is not detailed in the provided search results, data from analogous compounds like ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate show characteristic peaks for the dimethoxy-substituted phenyl group, including absorptions around 2940 cm⁻¹ (C-H stretch), 1519 cm⁻¹ (aromatic C=C stretch), and 1234 cm⁻¹ (likely C-O stretch). rsc.org The PubChem database also indicates the availability of a vapor phase IR spectrum for this compound. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl (Ethyl) C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1625 - 1450 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1275 - 1200 |

| Aryl Ether (C-O-C) | Symmetric Stretching | 1075 - 1020 |

| Aromatic C-H (1,2,4-trisubstituted) | Out-of-Plane Bending | 900 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light, promoting electrons from a ground state to a higher energy excited state. rsc.org For aromatic compounds like this compound, the most significant electronic transitions are the π → π* and n → π* transitions. libretexts.orguzh.ch

The benzene ring is the primary chromophore, exhibiting characteristic π → π* transitions. The presence of substituents—two methoxy groups and one ethyl group—alters the energy levels of the molecular orbitals and, consequently, the absorption wavelengths (λ_max). nist.gov

π → π Transitions:* These are high-energy transitions of the electrons in the aromatic π-system. For benzene, characteristic absorptions occur around 184 nm, 204 nm, and a weaker, vibrationally structured band around 254 nm. The methoxy and ethyl substituents are auxochromes that typically cause a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect). The methoxy groups, with their lone pairs of electrons on the oxygen atoms, conjugate with the benzene ring, significantly lowering the energy gap for the π → π* transition.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen lone pairs of the methoxy groups) to an anti-bonding π* orbital of the aromatic ring. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) than π → π* transitions but have a much lower intensity.

Based on studies of other substituted benzenes, such as anisole (B1667542) and diethylbenzenes, it is expected that this compound would exhibit a primary absorption band (π → π*) shifted to well above 220 nm and a secondary, weaker band at a longer wavelength, likely in the 270-290 nm range. nist.govscience-softcon.de The exact λ_max values are sensitive to the solvent used. rsc.org

| Transition Type | Orbitals Involved | Expected λ_max Region | Relative Intensity |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | ~220-240 nm | High |

| π → π* (Benzenoid band) | π → π | ~270-290 nm | Low to Medium |

| n → π | n (Oxygen) → π* (LUMO) | >290 nm | Very Low |

X-ray Crystallography for Solid-State Structure (if applicable)

While a specific single-crystal X-ray structure for this compound was not found in the searched literature, significant structural insights can be derived from the crystallographic analysis of its parent compound, 1,2-dimethoxybenzene (B1683551) (veratrole). rsc.org X-ray crystallography provides precise information about bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

The crystal structure of veratrole reveals several key features that are likely to be preserved in this compound:

Planarity: The benzene ring itself is planar.

Methoxy Group Orientation: In veratrole, the two methoxy groups are oriented trans to each other with respect to the C-C bond connecting them to the ring. They are slightly twisted out of the plane of the benzene ring, with torsion angles of -5.0° and +8.6°. rsc.org This deviation from planarity is a balance between maximizing conjugation (which favors planarity) and minimizing steric hindrance.

Influence of the Ethyl Group: The addition of an ethyl group at the 4-position is not expected to dramatically alter the conformation of the adjacent methoxy groups. The ethyl group itself will adopt a low-energy conformation, likely with the C-C bond of the ethyl chain lying in or near the plane of the ring to minimize steric clashes with the adjacent aromatic hydrogen.

Analysis of other substituted dimethoxybenzenes, such as 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, also shows the methoxy groups lying nearly in the plane of the aromatic ring, reinforcing this structural model. researchgate.net Therefore, it is predicted that in the solid state, this compound would feature a nearly planar dimethoxybenzene core with the methoxy groups in a trans-like arrangement relative to each other.

| Structural Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Benzene Ring | Planar | Inherent aromaticity |

| Methoxy Group Conformation | Nearly co-planar with the benzene ring | Conjugation effects |

| C(Aromatic)-C(Aromatic)-O-C(Methyl) Torsion Angle | Small deviation from 0° or 180° (e.g., <10°) | Minimization of steric strain |

| Relative Methoxy Group Orientation | trans-like arrangement | Steric hindrance minimization |

Computational Chemistry and Theoretical Investigations of 4 Ethyl 1,2 Dimethoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-ethyl-1,2-dimethoxybenzene, DFT calculations would be employed to find the minimum energy conformation. This involves adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. Key properties that can be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

A recent study on other dimethoxybenzene derivatives utilized DFT to analyze their electronic properties, highlighting how the choice of functional (e.g., B3LYP, PBE) and basis set can impact the accuracy of predictions for properties like HOMO-LUMO energy levels nih.gov.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific published data for this compound is not available.

| Property | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | -5.8 | eV |

| Energy of LUMO | -0.5 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 1.5 | Debye |

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be particularly useful. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose.

The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) nih.govresearchgate.net. Comparing the predicted NMR spectrum with an experimental one can help confirm the structure or assign specific signals to the corresponding atoms in the molecule nih.gov.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound This table illustrates how theoretical NMR data would be presented. Specific computational studies for this molecule are not publicly available.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 (C-OCH₃) | 148.5 | 149.0 |

| C2 (C-OCH₃) | 147.8 | 148.2 |

| C3 (C-H) | 111.2 | 111.8 |

| C4 (C-Ethyl) | 138.0 | 138.5 |

| C5 (C-H) | 112.5 | 113.0 |

| C6 (C-H) | 120.5 | 121.1 |

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in reactions such as electrophilic aromatic substitution, oxidation, or metabolism.

By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies (energy barriers), which are critical for understanding reaction rates and selectivity. A computational study on the electrophilic aromatic substitution of 1,2-dimethoxybenzene (B1683551) demonstrated how DFT can be used to predict regioselectivity by calculating activation free energies and analyzing local reactivity descriptors scirp.org. Such an approach could be applied to predict the most likely positions for substitution on the this compound ring.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles evolve.

For this compound, MD simulations could be used to:

Study Conformational Dynamics: Analyze the rotation of the ethyl and methoxy (B1213986) groups and the flexibility of the molecule.

Simulate Behavior in Solution: Understand how the molecule interacts with different solvents, which is crucial for predicting solubility and partitioning behavior.

Investigate Intermolecular Interactions: Simulate the molecule in a condensed phase (liquid or solid) to study how multiple molecules interact with each other, providing insights into bulk properties.

While specific MD studies on this compound are lacking, the methodology is widely applied to study the behavior of organic molecules in various environments rsc.orgmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. The goal is to develop a mathematical equation that can predict the activity of new, untested compounds.

A QSAR study involving this compound would typically involve a dataset of similar substituted benzene (B151609) compounds with known activities (e.g., toxicity, receptor binding affinity). For each compound, a set of molecular descriptors would be calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, etc., often derived from DFT calculations.

3D descriptors: Steric and electronic fields around the molecule, as used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Studies on the toxicity of substituted benzenes have successfully used 3D-QSAR approaches like CoMFA and CoMSIA to build predictive models, demonstrating that hydrophobic, electrostatic, and hydrogen-bonding interactions are key to their biological effects nih.gov.

In Silico Prediction of Chemical Reactivity and Selectivity

Beyond DFT-based mechanism studies, various in silico tools can predict general chemical reactivity and selectivity. These methods often use a combination of quantum mechanics, molecular mechanics, and knowledge-based approaches.

For this compound, these predictions could include:

Site of Metabolism Prediction: Identifying which atoms in the molecule are most likely to be metabolized by enzymes like cytochrome P450.

Reactivity Hotspot Identification: Using calculated parameters like Fukui functions or average local ionization energies to pinpoint the most reactive sites for different types of reactions. A theoretical study on the oxidation of ethylbenzene (B125841), for instance, used Fukui functions to reveal the most likely reaction positions researchgate.net.

Automated Reaction Screening: Employing computational methods to simulate reactions with a wide range of potential reactants to discover novel transformations drugtargetreview.com.

These predictive models are increasingly used in fields like drug discovery and toxicology to screen compounds and prioritize experimental work nih.govmdpi.com.

Biological Activities and Mechanistic Pathways of 4 Ethyl 1,2 Dimethoxybenzene

Antifungal Properties and Mechanisms of Action

4-Ethyl-1,2-dimethoxybenzene has been identified as a potent antifungal compound, particularly against Colletotrichum gloeosporioides, the fungus responsible for anthracnose in various fruits. acs.orgacs.org Its mechanism of action involves a multi-faceted attack on the fungus's growth, genetic expression, cellular integrity, and reproductive capabilities.

Research has demonstrated that this compound significantly suppresses the mycelial growth of C. gloeosporioides. acs.org Exposure to the compound leads to notable morphological abnormalities in the fungal mycelia, including swelling, deformity, and breakage. acs.org This inhibition of normal hyphal growth is a key factor in its antifungal efficacy. acs.org

| Strain | Concentration (μL/L) | Inhibition Rate (%) |

|---|---|---|

| ΔCg043 Mutant | 31.56 | 33.34 |

| 52.59 | 53.34 | |

| Wild-Type (WT) | Significantly higher inhibition rates compared to ΔCg043 | |

| ΔCg043-C (Complemented) | Sensitivity restored to levels similar to the WT strain |

Data derived from studies on the effects of this compound on various strains of C. gloeosporioides, highlighting the role of the Cg043 gene. acs.org

This compound also interferes with the reproductive cycle of C. gloeosporioides. The compound has been shown to inhibit both spore production and germination. acs.orgacs.org This effect is also linked to the downregulation of the Cg043 gene, which impairs the developmental processes necessary for creating and activating new fungal spores. acs.org

Antioxidant Potential and Free Radical Scavenging

Phenolic compounds, including various dimethoxybenzene derivatives, are known for their antioxidant properties. This activity is often attributed to their ability to scavenge free radicals. nih.gov The general mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, which neutralizes the radical and prevents it from causing cellular damage. While direct studies on the antioxidant capacity of this compound are not extensively detailed in the provided context, related phenolic structures are recognized for their potential to inhibit lipid peroxidation and scavenge superoxide (B77818) anions. nih.gov

Cytotoxicity and Anticancer Research

Derivatives of 1,2-dimethoxybenzene (B1683551) have been a subject of interest in anticancer research. For instance, novel 1,2,3-triazole hybrids synthesized from 4-ethynyl-1,2-dimethoxybenzene (B1333843) have been evaluated for their cytotoxic activities against various human cancer cell lines. researchgate.net One such derivative demonstrated higher potency against the HCT116 colon cancer cell line than the reference drug, doxorubicin. researchgate.net These findings suggest that the 1,2-dimethoxybenzene scaffold can be a valuable component in the design of new anticancer agents. researchgate.net

| Compound | Target Cancer Cell Line | Result |

|---|---|---|

| Compound 15 (a 1,2,3-triazole hybrid) | HCT116 (Colon Cancer) | Revealed a higher potency compared to the reference drug, doxorubicin. |

This table highlights the potential of compounds derived from a 1,2-dimethoxybenzene structure in anticancer research. researchgate.net

Induction of Apoptosis via Caspase Pathways

Currently, there is a lack of specific scientific literature detailing the induction of apoptosis by this compound through caspase-dependent pathways. While research into the anticancer activities of various natural and synthetic compounds often includes the investigation of apoptotic mechanisms, specific studies focusing on this compound's ability to activate initiator and effector caspases, leading to programmed cell death, have not been identified in the available scientific literature.

Reduction of Tumor Growth in Xenograft Models

There is no direct scientific evidence available from studies using xenograft models to demonstrate that this compound can reduce tumor growth. Preclinical studies involving the implantation of human tumor cells into immunodeficient mice are a standard method for evaluating the in vivo efficacy of potential anticancer compounds. However, a review of the current scientific literature does not indicate that this compound has been subjected to this type of investigation.

Neuroprotective Effects against Oxidative Stress

Specific studies on the neuroprotective effects of this compound against oxidative stress have not been reported in the current scientific literature. The investigation of compounds that can protect neurons from damage induced by reactive oxygen species is an active area of research, particularly in the context of neurodegenerative diseases. However, there are no available studies that specifically examine the potential of this compound to mitigate neuronal damage caused by oxidative stress.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity, particularly as an antifungal agent. Research has highlighted its efficacy against the phytopathogenic fungus Colletotrichum gloeosporioides, a causative agent of anthracnose disease in various crops.

One of the identified mechanisms of its antifungal action is the downregulation of the subtilase gene Cg043 in C. gloeosporioides. This downregulation has been shown to suppress the growth, development, and pathogenicity of the fungus, indicating that Cg043 is a key molecular target for the antifungal activity of this compound.

The compound has been identified as a volatile organic compound (VOC) produced by the soil bacterium Streptomyces albidoflavus strain ML27. This microbial VOC exhibits significant inhibitory effects on the growth of C. gloeosporioides.

Table 1: Antimicrobial Activity of this compound

| Target Organism | Type of Activity | Mechanism of Action |

|---|

Role in Biological Systems (e.g., as a volatile organic compound from microorganisms)

This compound plays a role in biological systems, primarily as a volatile organic compound (VOC) produced by microorganisms. It has been identified as one of the VOCs emitted by the soil bacterium Streptomyces albidoflavus. In this context, it is believed to function as a mediator of interspecific interactions, contributing to the antagonistic relationship between S. albidoflavus and certain phytopathogenic fungi.

The production of this compound by S. albidoflavus and its subsequent antifungal activity against Colletotrichum gloeosporioides is an example of its ecological role in microbial communities, where it can act as a natural biocontrol agent.

Comparative Biological Activity with Structurally Related Compounds

A direct comparative analysis of the biological activity of this compound with its structurally related compounds is not extensively available in the scientific literature. As a dimethoxybenzene derivative, it belongs to a class of aromatic ethers. While various veratrole (1,2-dimethoxybenzene) derivatives have been investigated for a range of biological activities, including antimicrobial and insecticidal properties, specific studies that systematically compare the efficacy of this compound with other veratrole analogs are lacking. Such comparative studies would be valuable in elucidating the structure-activity relationships within this chemical class and identifying the key structural features responsible for their biological effects.

In Vitro and In Vivo Study Methodologies

The methodologies for studying the biological activities of this compound, where reported, have utilized standard laboratory techniques.

In Vitro Studies: The antifungal activity of this compound has been assessed using in vitro bioassays. These typically involve the co-cultivation of the target fungus, such as Colletotrichum gloeosporioides, with the compound in a controlled laboratory setting. The inhibitory effect on mycelial growth is then quantified. To investigate the mechanism of action, molecular techniques such as quantitative reverse transcription PCR (qRT-PCR) have been employed to measure the expression levels of specific genes, like Cg043, in the presence of the compound. The identification of this compound as a microbial VOC often involves headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile metabolites.

In Vivo Studies: Currently, there is a lack of published in vivo studies specifically investigating the biological activities of this compound in animal models for areas such as tumor growth reduction or neuroprotection. The primary in vivo context in which this compound has been studied is in relation to its natural role as a microbial VOC and its impact on plant-pathogen interactions.

Metabolism and Biotransformation of 4 Ethyl 1,2 Dimethoxybenzene

Mammalian Metabolic Pathways

Specific studies on the mammalian metabolic pathways of 4-Ethyl-1,2-dimethoxybenzene, including its Phase I and Phase II metabolism and the identification of its specific metabolites, are not detailed in the current body of scientific literature. General principles of xenobiotic metabolism are well-established and would theoretically apply to this compound.

In mammals, foreign compounds (xenobiotics) like this compound are typically processed through a two-phase metabolic system, primarily in the liver, to increase their water solubility and facilitate excretion.

Phase I Metabolism involves the introduction or exposure of functional groups on the parent molecule. These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. For an aromatic compound like this compound, potential Phase I reactions could include:

Oxidation: Hydroxylation of the ethyl side chain or the aromatic ring.

Demethylation: Removal of one or both of the methoxy (B1213986) groups (O-demethylation) to form phenolic metabolites.

Phase II Metabolism involves the conjugation of the modified compound from Phase I with endogenous molecules. This process further increases the hydrophilicity of the metabolite, preparing it for elimination. Key Phase II reactions include:

Glucuronidation: The attachment of glucuronic acid, a common pathway for phenolic metabolites.

Sulfation: The addition of a sulfate (B86663) group, also a major pathway for phenols.

Glutathione Conjugation: The addition of glutathione, which is crucial for detoxifying reactive electrophilic metabolites that may be formed during Phase I metabolism.

The specific metabolites of this compound in mammals have not been documented in the reviewed scientific literature. Hypothetically, based on the structure of the parent compound, metabolic processes could yield compounds such as:

1-(3,4-Dimethoxyphenyl)ethanol (from oxidation of the ethyl group).

4-Ethyl-1-hydroxy-2-methoxybenzene or 4-Ethyl-2-hydroxy-1-methoxybenzene (from O-demethylation).

Further hydroxylated and conjugated derivatives.

Without experimental data, the exact metabolic profile remains speculative.

Microbial Degradation and Biotransformation

The role of microorganisms in the degradation and transformation of this compound is an area with limited specific research.

Current research indicates that Streptomyces albidoflavus is a producer of this compound, rather than a degrader of it. Studies have identified this compound as a volatile organic compound (VOC) emitted by certain strains, such as Streptomyces albidoflavus ML27, where it exhibits antifungal properties. There is no available scientific literature describing the biotransformation or degradation of this compound by this bacterium.

While comprehensive studies on the degradation of this compound by fungi and other microorganisms are scarce, the biodegradation of structurally related compounds, such as ethylbenzene (B125841), is well-documented. Numerous bacteria and some fungi are known to degrade alkylbenzenes. For instance, the soil fungus Cladophialophora sp. strain T1 can degrade ethylbenzene. Typically, microbial degradation of aromatic hydrocarbons can proceed via two main strategies:

Oxidation of the side chain: This can lead to the formation of alcohols, aldehydes, and carboxylic acids.

Oxidation of the aromatic ring: This pathway involves dioxygenase enzymes that introduce hydroxyl groups onto the benzene (B151609) ring, leading to catecholic intermediates which can then undergo ring cleavage.

The presence of methoxy groups on this compound would likely necessitate initial demethylation steps by specialized enzymes before the central aromatic ring is cleaved, a common strategy observed in the microbial degradation of other methoxylated aromatic compounds. However, specific pathways for this compound have not been elucidated.

Enzymatic Transformations

Specific enzymatic transformations of this compound are not described in the available literature. However, knowledge of enzymes that act on similar structures allows for postulation of the types of reactions that could occur. Enzymes capable of hydroxylating aromatic compounds are widespread in nature.

Key enzyme families that could potentially transform this compound include:

Cytochrome P450 Monooxygenases: As mentioned in mammalian metabolism, these are also found in microorganisms and are highly versatile, capable of hydroxylating the ethyl side chain or the aromatic ring.

Dioxygenases: These enzymes, typically found in bacteria, introduce two hydroxyl groups onto the aromatic ring, which is a critical step in preparing the ring for cleavage.

Laccases and Peroxidases: These enzymes, often found in fungi, are oxidoreductases that can catalyze the demethylation of methoxylated aromatic compounds. For example, the enzyme 4-ethylphenol (B45693) methylenehydroxylase, found in Pseudomonas putida, acts on the related compound 4-ethylphenol by dehydrogenating the ethyl side chain.

While these enzymatic reactions are known for related compounds, their specific activity on this compound remains a subject for future research.

Metabolic Fate in Environmental Contexts

In the environment, this compound is subject to both biotic and abiotic degradation processes. Its persistence is influenced by a range of factors including the presence of competent microbial populations, availability of oxygen, light exposure, and the physicochemical properties of the soil and water.

Microbial Degradation:

Microorganisms play a pivotal role in the breakdown of aromatic compounds. The degradation of this compound is likely to proceed through two main enzymatic attack points: the methoxy groups and the ethyl side chain.

O-Demethylation: A common initial step in the microbial metabolism of methoxylated aromatic compounds is the cleavage of the ether bond of the methoxy groups, a process known as O-demethylation. This reaction is catalyzed by monooxygenase or demethylase enzymes. In the case of this compound, sequential demethylation would lead to the formation of 4-Ethylguaiacol (4-ethyl-2-methoxyphenol) and subsequently to 4-Ethylcatechol (4-ethylbenzene-1,2-diol). Studies on the bacterial degradation of the parent compound, veratrole (1,2-dimethoxybenzene), have shown that it can be demethylated to guaiacol (B22219) and then to catechol. This suggests a similar pathway for its 4-ethyl derivative.

Side-Chain Oxidation: The ethyl group attached to the benzene ring is also a target for microbial oxidation. This process can occur at different stages of degradation, either on the parent molecule or on its demethylated metabolites. The oxidation of the ethyl side chain can proceed through various steps, potentially forming 1-(3,4-dimethoxyphenyl)ethanol, and further oxidation could lead to the corresponding ketone, 1-(3,4-dimethoxyphenyl)ethanone. Ultimately, the side chain can be cleaved to form a carboxylic acid. For instance, research on the degradation of 4-ethylphenol by Pseudomonas putida has demonstrated the enzymatic conversion of the ethyl group.

The resulting catecholic intermediate, 4-Ethylcatechol, is a key metabolite that can undergo ring cleavage. Dioxygenase enzymes can cleave the aromatic ring between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage), leading to the formation of aliphatic acids that can then enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water.

Fungal Degradation:

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants due to their non-specific extracellular ligninolytic enzymes, such as laccases and peroxidases. These enzymes have been shown to be effective in the degradation of phenolic compounds. For example, laccases have been found to degrade 4-ethylguaiacol, a likely intermediate in the metabolism of this compound. This suggests that fungi in soil and decaying wood could contribute significantly to the environmental breakdown of this compound.

Anaerobic Degradation: